4-Cyclopropoxy-5-fluoro-2-(methylthio)pyridine
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Overview
Description
4-Cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol It is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and other substituents on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
4-Cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The cyclopropoxy, fluorine, and methylsulfanyl groups contribute to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine is unique due to its specific arrangement of functional groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. The presence of the cyclopropoxy group, fluorine atom, and methylsulfanyl group in specific positions on the pyridine ring differentiates it from other related compounds.
Properties
Molecular Formula |
C9H10FNOS |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoro-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10FNOS/c1-13-9-4-8(7(10)5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
SLLYCJQPAZUYQO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=C1)OC2CC2)F |
Origin of Product |
United States |
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